Cas no 51787-36-1 ((1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid)
51787-36-1 structure
Product Name:(1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
CAS No:51787-36-1
MF:C19H24O5
MW:332.390866279602
CID:1577112
PubChem ID:21593636
Update Time:2024-02-29
(1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
- 4a,1-(epoxymethano)-7,9a-methanobenz[a]azulene-10-carboxylic acid, dodecahydro-3-hydroxy-1-methyl-8-methylene-13-oxo-, (1R,3S,4aR,4bR,7R,9aR,10S,10aR)-
- 3α,4aα-Dihydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone
- Gibberellin A40
- Gibbane-1,10-dicarboxylic acid, 3,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,3α,4aα,4bβ,10β)-
- Gibberellin A40
- DTXSID601338030
- 51787-36-1
-
- Inchi: 1S/C19H24O5/c1-9-5-18-6-10(9)3-4-12(18)19-8-11(20)7-17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,14-,17-,18+,19-/m1/s1
- InChI Key: HHDWSDSMWJQURA-MTVNJVDJSA-N
- SMILES: O1C([C@]2(C([H])([H])[H])C([H])([H])[C@@]([H])(C([H])([H])[C@]31[C@]2([H])[C@]([H])(C(=O)O[H])[C@]12C([H])([H])C(=C([H])[H])[C@]([H])(C([H])([H])C([H])([H])[C@]13[H])C2([H])[H])O[H])=O
Computed Properties
- Exact Mass: 332.16237386g/mol
- Monoisotopic Mass: 332.16237386g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 83.8Ų
(1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
51787-36-1 ((1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk